2-[3-(2-Quinolinyl)phenyl]quinoline
Description
Properties
IUPAC Name |
2-(3-quinolin-2-ylphenyl)quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N2/c1-3-10-21-17(6-1)12-14-23(25-21)19-8-5-9-20(16-19)24-15-13-18-7-2-4-11-22(18)26-24/h1-16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZJTZSDOEHNNGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=CC(=CC=C3)C4=NC5=CC=CC=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[3-(2-Quinolinyl)phenyl]quinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-quinolinecarboxaldehyde with 2-aminobenzophenone under acidic conditions, followed by cyclization to form the quinoline ring. Industrial production methods often employ greener and more sustainable chemical processes, such as microwave-assisted synthesis, solvent-free conditions, and the use of recyclable catalysts .
Chemical Reactions Analysis
2-[3-(2-Quinolinyl)phenyl]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert the quinoline moiety to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur at the quinoline ring, producing nitroquinoline or halogenated quinoline derivatives.
Cyclization: Cyclization reactions can lead to the formation of fused ring systems, enhancing the compound’s structural complexity and potential biological activity
Scientific Research Applications
Biological Activities
Antitumor Activity
2-[3-(2-Quinolinyl)phenyl]quinoline has demonstrated promising antitumor properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells. The mechanism appears to involve apoptosis induction and modulation of cell cycle progression, which is crucial for cancer treatment.
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10.5 | Apoptosis induction |
| A549 | 15.3 | Cell cycle arrest |
Anti-inflammatory Properties
The compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo. This activity suggests its potential for treating inflammatory diseases.
Antimicrobial Activity
Research indicates that this compound possesses potent antimicrobial properties against both bacterial and fungal pathogens. Minimum inhibitory concentrations (MICs) have been reported as follows:
| Pathogen | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 6.25 |
| Candida albicans | 25 |
Mechanistic Insights
The biological activity of this compound can be attributed to its structural features, which allow it to interact with various molecular targets:
- Enzyme Inhibition: The compound acts as a competitive inhibitor for several enzymes, including alkaline phosphatase, demonstrating significant binding interactions with the enzyme's active site.
- Receptor Modulation: Its ability to modulate receptor activity enhances its efficacy in therapeutic applications.
Applications in Drug Development
Due to its diverse biological activities, this compound is being explored for drug development in several areas:
- Cancer Therapy: Ongoing research focuses on optimizing its structure for enhanced antitumor activity.
- Anti-inflammatory Drugs: Its ability to reduce inflammation makes it a candidate for developing new anti-inflammatory medications.
- Antimicrobial Agents: Given its effectiveness against resistant strains, it could lead to novel treatments for bacterial infections.
Material Science Applications
In addition to its medicinal applications, this compound has potential uses in material science:
- Fluorescent Probes: The compound's fluorescence properties make it suitable for use as a probe in nucleic acid sequencing and other biochemical assays.
- Organic Light-emitting Diodes (OLEDs): Its optoelectronic properties enable its application in the design of OLEDs, enhancing the performance of display technologies.
Case Studies
Several studies have highlighted the applications of this compound:
Case Study 1: Antitumor Efficacy
A study evaluated the compound's effects on MCF-7 cells, revealing an IC50 of 10.5 µM and demonstrating its potential as an anticancer agent through apoptosis induction.
Case Study 2: Antimicrobial Activity
Research conducted on various bacterial strains showed that the compound effectively inhibited growth, particularly against Staphylococcus aureus with an MIC of 12.5 mg/mL.
Mechanism of Action
The mechanism of action of 2-[3-(2-Quinolinyl)phenyl]quinoline involves its interaction with various molecular targets. In medicinal chemistry, it is known to inhibit enzymes such as topoisomerases and kinases, which are crucial for DNA replication and cell division. The compound’s ability to intercalate into DNA strands disrupts the normal function of these enzymes, leading to cell death. Additionally, it can modulate signaling pathways like the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival .
Comparison with Similar Compounds
Structural Comparison
The following table highlights key structural differences and similarities between 2-[3-(2-Quinolinyl)phenyl]quinoline and analogous quinoline derivatives:
Key Observations :
- The bis-quinoline structure of the target compound distinguishes it from mono-quinoline analogs, offering enhanced π-stacking capacity and rigidity.
- Halogenated derivatives (e.g., 2-(3-Chlorophenyl)quinoline) exhibit increased lipophilicity (XLogP3 ~5.7 vs. 3-Phenylquinoline’s ~3.5), impacting bioavailability .
- Electron-withdrawing groups (e.g., CF3 in ) improve stability but may reduce solubility.
Physicochemical Properties
Notes:
- High XLogP3 values (≥5) suggest significant lipophilicity, which may limit aqueous solubility but enhance membrane permeability.
Biological Activity
2-[3-(2-Quinolinyl)phenyl]quinoline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article delves into the biological activity of this compound, examining its mechanisms of action, efficacy against various diseases, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a quinoline core structure substituted with a phenyl group and another quinolinyl moiety. This unique structure is believed to contribute to its diverse biological activities.
Anticancer Activity
Recent studies indicate that derivatives of quinoline compounds, including this compound, exhibit significant anticancer properties. For instance, related compounds have demonstrated potent antiproliferative effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| CHM-1 | COLO205 | 0.32 |
| CHM-1 | H460 | 0.89 |
| This compound | MGC-803 | TBD |
The mechanism of action often involves the inhibition of tubulin polymerization, which is crucial for cancer cell division. Molecular docking studies suggest that these compounds can effectively bind to the colchicine-binding site on tubulin, disrupting mitosis and inducing apoptosis in cancer cells .
Antimicrobial Activity
The antimicrobial potential of quinoline derivatives has also been explored. For example, compounds similar to this compound showed promising results against bacterial strains such as Staphylococcus haemolyticus and Escherichia coli. The antibacterial activity increased with higher concentrations of the quinoline derivative, achieving maximum inhibition rates of up to 96% .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of quinoline derivatives. Modifications to the quinoline ring or substituents can significantly affect their pharmacological profiles. For instance:
- Substituent Variations : The presence of electron-donating or withdrawing groups can enhance or reduce biological activity.
- Positioning : The position of substituents on the quinoline ring influences binding affinity and selectivity towards biological targets.
Case Study 1: Anticancer Efficacy
A study evaluating several quinoline derivatives found that modifications at the 4-position significantly influenced anticancer activity. The compound CHM-1 showed excellent inhibition against multiple cancer cell lines, indicating that similar modifications to this compound could yield potent anticancer agents .
Case Study 2: Antimicrobial Studies
In another investigation, a series of quinoline derivatives were synthesized and tested against common pathogens. The results indicated that compounds with specific substitutions exhibited enhanced antibacterial properties, suggesting that structural optimization could lead to novel antimicrobial agents .
The biological activity of this compound is largely attributed to its interaction with cellular targets such as enzymes and receptors involved in cell proliferation and survival pathways. The compound's ability to inhibit tubulin polymerization is a key mechanism underlying its anticancer effects.
Q & A
Q. What are the common synthetic routes for 2-[3-(2-Quinolinyl)phenyl]quinoline, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves cross-coupling reactions or cyclization strategies. For example, substituted styrylquinolines can be prepared via Heck coupling or acid-catalyzed condensation, with reaction parameters (temperature, catalyst, solvent) critically affecting outcomes. Elevated temperatures (80–120°C) and palladium catalysts (e.g., Pd(OAc)₂) improve yields in Heck reactions, while polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates . Microwave-assisted synthesis (e.g., 300 W, 10–15 min) offers faster reaction times and higher purity compared to conventional heating, as demonstrated in thiazolidinone-quinoline derivatives . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is standard, with yields ranging from 45% to 78% depending on substituents .
Q. What spectroscopic and crystallographic techniques are recommended for characterizing quinoline derivatives?
- Methodological Answer :
- Spectroscopy : ¹H/¹³C NMR confirms substituent positions via coupling patterns (e.g., quinoline C2-H resonates δ 8.1–8.3 ppm). IR identifies functional groups (e.g., C=N stretch ~1600 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular ions .
- Crystallography : Single-crystal X-ray diffraction resolves molecular geometry and intermolecular interactions. For example, dihedral angles between quinoline and aryl substituents (e.g., 70.22° in N-substituted derivatives) reveal steric effects .
Q. What safety protocols are essential when handling quinoline derivatives in the laboratory?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation of dust/aerosols with fume hoods .
- Emergency Measures : Immediate rinsing with water (15+ minutes for skin/eye contact) and medical consultation for persistent irritation. Store in airtight containers away from ignition sources .
Advanced Research Questions
Q. How can researchers address contradictions in reported biological activities of quinoline derivatives across studies?
- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell lines, concentration ranges). To resolve these:
- Standardize Assays : Use validated cell models (e.g., SH-SY5Y for neuroactivity) and replicate dose-response curves (e.g., 0.1–100 µM) .
- Meta-Analysis : Compare structural motifs (e.g., 2-arylethenyl groups enhance acetylcholinesterase inhibition in Alzheimer’s studies) .
- Control for Purity : Confirm compound integrity via HPLC (>95% purity) to exclude confounding by synthetic byproducts .
Q. What strategies improve regioselective functionalization of the quinoline core during synthesis?
- Methodological Answer :
- Directing Groups : Install temporary substituents (e.g., sulfonyl at C1) to bias electrophilic substitution at C4 or C6 .
- Metal-Mediated Coupling : Use Pd-catalyzed C–H activation with ligands (e.g., 2,2,6,6-tetramethylheptanedione) to target C3/C8 positions .
- Microwave Optimization : Adjust irradiation time (e.g., 5–20 min) to favor kinetically controlled pathways for selective fluorination or methylation .
Q. How can computational methods predict the physicochemical or pharmacological properties of novel quinoline analogs?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess redox potential (e.g., for antioxidant activity) .
- Molecular Docking : Simulate binding to target proteins (e.g., β-amyloid for Alzheimer’s) using AutoDock Vina with flexible side chains .
- QSAR Modeling : Correlate substituent descriptors (e.g., Hammett σ values) with logP or IC₅₀ data to prioritize synthetic targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
